molecular formula C16H21FN2O2 B11514739 1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one

1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one

Cat. No.: B11514739
M. Wt: 292.35 g/mol
InChI Key: CUOVDVFRULLACX-UHFFFAOYSA-N
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Description

1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one is a synthetic organic compound characterized by its unique chemical structure, which includes a piperazine ring substituted with an acetyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one typically involves multiple steps. One common method includes the condensation of 4-fluoroacetophenone with piperazine, followed by acetylation of the resulting intermediate. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylpiperazine moiety can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride
  • 3-(4-Acetylpiperazin-1-yl)propanoic acid
  • 4-(1-Acetylpiperazin-4-yl)phenol

Comparison: Compared to these similar compounds, 1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological properties and applications.

Properties

Molecular Formula

C16H21FN2O2

Molecular Weight

292.35 g/mol

IUPAC Name

1-[4-(4-acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one

InChI

InChI=1S/C16H21FN2O2/c1-3-4-16(21)13-5-6-15(14(17)11-13)19-9-7-18(8-10-19)12(2)20/h5-6,11H,3-4,7-10H2,1-2H3

InChI Key

CUOVDVFRULLACX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)F

Origin of Product

United States

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